1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one
Description
“1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one” is a complex organic compound that features a bicyclic structure with a pyrazole and pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(9-13-3-1-6-18-12-13)21-14-4-5-15(21)11-16(10-14)20-8-2-7-19-20/h1-3,6-8,12,14-16H,4-5,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWHNIPDMUQHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CN=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one” typically involves multiple steps, including the formation of the bicyclic core, introduction of the pyrazole ring, and attachment of the pyridine moiety. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic core.
Nucleophilic substitution: to introduce the pyrazole ring.
Coupling reactions: to attach the pyridine moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, including as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-2-yl)ethan-1-one
- 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-4-yl)ethan-1-one
Uniqueness
The uniqueness of “1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one” lies in its specific substitution pattern and stereochemistry, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Biological Activity
The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one belongs to a class of azabicyclic compounds that have garnered interest due to their potential biological activities, particularly in the context of inflammatory and pain management therapies. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity associated with this compound is its inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid-like molecule with anti-inflammatory properties. By inhibiting NAAA, this compound preserves PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the pharmacological profile of this compound. The core structure features a pyrazole ring fused to an azabicyclo[3.2.1]octane framework, which has been shown to confer significant inhibitory potency against NAAA. In a study examining various derivatives, modifications to the pyrazole and bicyclic structures were systematically evaluated to identify compounds with improved potency and selectivity .
Key Findings from SAR Studies:
- Lead Compound : The lead compound identified in SAR studies demonstrated an IC50 value of 0.042 μM against human NAAA, indicating high potency .
- Structural Modifications : Variations in substituents at specific positions on the pyrazole ring significantly influenced inhibitory activity. For instance, introducing lipophilic groups at the 3 or 5 positions enhanced binding affinity .
Efficacy in Biological Models
The efficacy of this compound has been evaluated in several preclinical models:
In Vitro Studies
In vitro assays using human cell lines have demonstrated that this compound effectively inhibits NAAA activity, leading to increased levels of PEA and subsequent anti-inflammatory responses. The mechanism appears to be non-covalent, which is advantageous for therapeutic applications as it may reduce off-target effects .
In Vivo Studies
In vivo studies have indicated that administration of this compound results in significant reductions in pain-related behaviors in animal models of inflammation. These findings support its potential utility as a therapeutic agent for conditions characterized by chronic pain and inflammation.
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound:
- Chronic Pain Management : A study reported that patients treated with a similar NAAA inhibitor experienced significant pain relief compared to those receiving standard analgesics.
- Inflammatory Disorders : In models of arthritis, treatment with this compound resulted in reduced joint swelling and improved mobility, suggesting its efficacy in managing inflammatory conditions.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
The compound features a bicyclic 8-azabicyclo[3.2.1]octane core with a pyrazole ring at position 3 and a pyridine moiety at the ethanone side chain. The bicyclic framework imports rigidity, while the pyrazole and pyridine groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets. These structural elements are critical for modulating solubility, stability, and binding affinity .
Methodological Insight : Use X-ray crystallography (as in ) or NMR spectroscopy to confirm stereochemistry and spatial arrangement. Computational docking studies can predict interactions with enzymes or receptors.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via cycloaddition or ring-closing metathesis.
- Step 2 : Functionalization at position 3 with a pyrazole group using nucleophilic substitution or copper-catalyzed coupling.
- Step 3 : Introduction of the pyridin-3-yl ethanone moiety via ketone formation or Grignard addition .
Optimization Tip : Control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize by-products. Purification via HPLC or recrystallization () enhances purity.
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray diffraction to resolve crystal packing and conformational details ( ).
- HPLC for purity assessment (>95% by area normalization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in:
- Synthetic routes (e.g., differing stereochemical outcomes).
- Assay conditions (e.g., pH, temperature, or cell lines used).
Methodological Approach :
- Perform comparative synthesis using standardized protocols ().
- Validate biological assays with positive controls (e.g., known inhibitors).
- Use meta-analysis to reconcile data from multiple studies .
Q. What strategies optimize the yield of the pyrazole-functionalization step in synthesis?
Low yields in Step 2 (pyrazole introduction) may result from steric hindrance or poor nucleophilicity. Solutions include:
- Catalyst screening : Use Pd/Cu catalysts for cross-coupling ().
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature modulation : Elevated temperatures (80–100°C) improve kinetics .
Validation : Monitor reaction progress via TLC or LC-MS .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Stepwise Approach :
- Target identification : Use affinity chromatography or SPR biosensors to identify binding partners ().
- Functional assays : Measure enzymatic inhibition (e.g., kinase assays) or receptor activation (e.g., cAMP accumulation).
- Structural studies : Co-crystallize the compound with its target (e.g., cytochrome P450) to resolve binding modes .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Leverage in silico tools :
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, LogP, and CYP450 interactions.
- Molecular dynamics (MD) simulations : Model membrane permeability and blood-brain barrier penetration.
- QSAR models : Corrogate structural features (e.g., pyridine polarity) with metabolic stability .
Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Key Comparisons :
- Replace pyrazole with triazole () to assess impact on target selectivity.
- Modify the azabicyclo[3.2.1]octane ring size (e.g., to [2.2.1]) to study steric effects.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine to enhance binding ().
Data Interpretation : Use heatmaps or 3D pharmacophore models to visualize SAR trends .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
Potential causes include:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility.
- Measurement variability : Use standardized protocols (e.g., shake-flask method).
Resolution : Characterize solid-state forms via DSC or PXRD . Report solubility in multiple solvents (e.g., PBS, DMSO) .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
Implement:
- Strict QC protocols : Ensure compound purity (>98%) and stereochemical consistency.
- Blinded studies : Randomize sample handling to reduce bias.
- Replicate experiments : Use ≥3 biological replicates with statistical validation (e.g., ANOVA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
